(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone
CAS No.: 1154969-99-9
Cat. No.: VC4341637
Molecular Formula: C14H17NO4
Molecular Weight: 263.293
* For research use only. Not for human or veterinary use.
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone - 1154969-99-9](/images/structure/VC4341637.png)
Specification
CAS No. | 1154969-99-9 |
---|---|
Molecular Formula | C14H17NO4 |
Molecular Weight | 263.293 |
IUPAC Name | 2,3-dihydro-1,4-benzodioxin-5-yl-(4-hydroxypiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C14H17NO4/c16-10-4-6-15(7-5-10)14(17)11-2-1-3-12-13(11)19-9-8-18-12/h1-3,10,16H,4-9H2 |
Standard InChI Key | MDBLBASXTHYNLT-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C(=O)C2=C3C(=CC=C2)OCCO3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises two primary components:
-
Benzo[b] dioxin: A bicyclic ether system with oxygen atoms at positions 1 and 4, forming a six-membered benzene ring fused to a 1,4-dioxane ring .
-
4-Hydroxypiperidine: A six-membered nitrogen-containing ring with a hydroxyl group at the 4-position, contributing to hydrogen-bonding capabilities and stereochemical complexity .
The methanone group (-C(=O)-) bridges the 5-position of the benzodioxin and the nitrogen of the piperidine, creating a planar carbonyl group that influences electronic distribution and reactivity . The stereochemistry of the 4-hydroxypiperidine moiety may introduce chirality, though specific enantiomeric data remain underexplored in available literature .
Table 1: Key Structural Descriptors
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis typically involves multi-step protocols, as illustrated by similar benzodioxin-piperidine hybrids :
-
Esterification of 2,3-Dihydroxybenzoic Acid: Reacting with methanol under acidic conditions to form methyl 2,3-dihydroxybenzoate .
-
Alkylation and Cyclization: Treatment with 1,2-dibromoethane and KCO to generate the benzodioxin ring .
-
Hydrolysis: Conversion of the ester to a carboxylic acid using LiOH .
-
Amide Formation: Coupling the acid with 4-hydroxypiperidine via mixed-anhydride or coupling reagents (e.g., EDC/HOBt) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Esterification | HSO, MeOH, reflux | 85% |
Alkylation | 1,2-Dibromoethane, KCO, DMF | 70% |
Hydrolysis | LiOH, THF/HO | 90% |
Amidation | 4-Hydroxypiperidine, EDC, DCM | 65% |
Challenges and Optimization
Key challenges include regioselectivity during benzodioxin formation and racemization at the piperidine stereocenter. Microwave-assisted synthesis and chiral catalysts have been proposed to enhance efficiency and enantiopurity .
Biological Activity and Mechanistic Insights
PARP1 Inhibition
Structural analogs, such as 2,3-dihydro-1,4-benzodioxin-5-carboxamide, exhibit PARP1 inhibition (IC = 5.8 μM), suggesting potential anticancer applications via DNA repair pathway disruption . The 4-hydroxypiperidine moiety may enhance binding to PARP1’s NAD-binding domain through hydrogen bonding .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization:
-
Piperidine Modifications: Introducing fluorinated or alkyl groups to improve pharmacokinetics .
-
Benzodioxin Substitutions: Nitro or amino groups to enhance electronic properties .
Preclinical Studies
While in vivo data are scarce, analogs demonstrate dose-dependent tumor growth inhibition in xenograft models, supporting further exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume